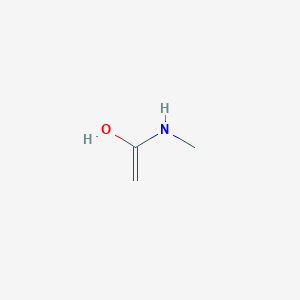silane CAS No. 117408-29-4](/img/structure/B14296575.png)
[(3,3-Dimethylcyclohexyl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclohexyl)oxysilane is an organosilicon compound with the molecular formula C11H24OSi. This compound features a cyclohexyl ring substituted with two methyl groups and an oxygen atom bonded to a silicon atom, which is further bonded to three methyl groups. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)oxysilane typically involves the reaction of 3,3-dimethylcyclohexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of (3,3-Dimethylcyclohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclohexyl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3,3-Dimethylcyclohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclohexyl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly polar, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, facilitating the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler silane with similar reactivity but lacking the cyclohexyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Triethylsilyl chloride: Similar to trimethylsilyl chloride but with ethyl groups instead of methyl groups.
Uniqueness
(3,3-Dimethylcyclohexyl)oxysilane is unique due to the presence of the cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it particularly useful in applications where selective reactions are required, such as in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
117408-29-4 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
(3,3-dimethylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-11(2)8-6-7-10(9-11)12-13(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
MXPKZOUITMNHEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


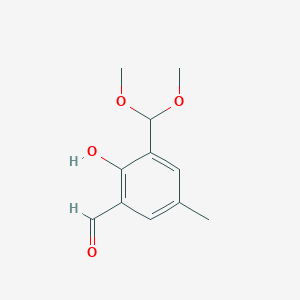
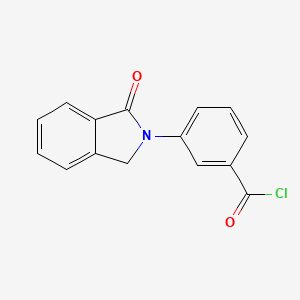


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
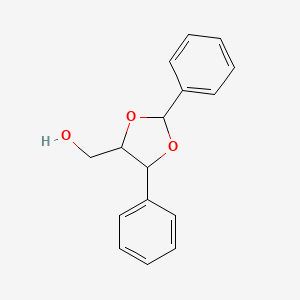
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
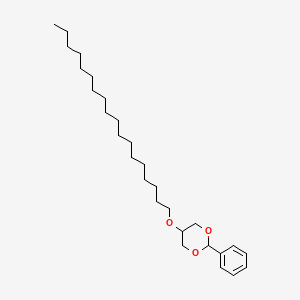
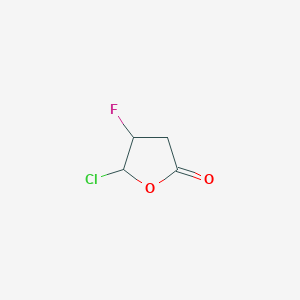
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
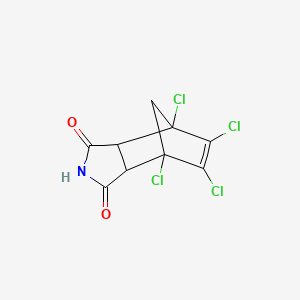
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
